N-[2-methoxy-4-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]-2-morpholin-4-ylacetamide
Overview
Description
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(4-morpholinyl)acetamide] is a complex organic compound characterized by its biphenyl core substituted with dimethoxy groups and morpholinylacetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(4-morpholinyl)acetamide] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxy-4,4’-dibromobiphenyl and a suitable boronic acid derivative.
Introduction of Morpholinylacetamide Groups: The morpholinylacetamide groups are introduced via a nucleophilic substitution reaction. This involves reacting the biphenyl core with 2-chloro-N-(4-morpholinyl)acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(4-morpholinyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The morpholinyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(4-morpholinyl)acetamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(4-morpholinyl)acetamide] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The biphenyl core provides a rigid scaffold, while the morpholinylacetamide groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(3,3’-Dimethyl-4,4’-biphenyldiyl)bis(3-hydroxy-2-naphthamide): Similar biphenyl core but different functional groups.
Tetrasodium 3,3’-[(3,3’-dimethoxy-4,4’-biphenyldiyl)di-2,1-diazenediyl]bis(5-amino-4-hydroxy-2,7-naphthalenedisulfonate): Contains similar biphenyl core with diazenediyl and naphthalenedisulfonate groups.
Uniqueness
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(4-morpholinyl)acetamide] is unique due to its combination of dimethoxy biphenyl core and morpholinylacetamide functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]phenyl]-2-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6/c1-33-23-15-19(3-5-21(23)27-25(31)17-29-7-11-35-12-8-29)20-4-6-22(24(16-20)34-2)28-26(32)18-30-9-13-36-14-10-30/h3-6,15-16H,7-14,17-18H2,1-2H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPZQJIGZQGYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CN3CCOCC3)OC)NC(=O)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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